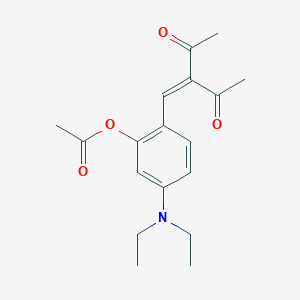
N-(2-methylphenyl)-4-biphenylsulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-4-biphenylsulfonamide, also known as MBS, is a sulfonamide compound that has been widely used in scientific research. MBS is a white powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has gained significant attention due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-4-biphenylsulfonamide is not fully understood. However, it is believed that N-(2-methylphenyl)-4-biphenylsulfonamide acts as a fluorescent probe by binding to metal ions and undergoing a conformational change that leads to fluorescence emission. In addition, N-(2-methylphenyl)-4-biphenylsulfonamide can also bind to proteins and other biomolecules, which may affect their function.
Biochemical and Physiological Effects
N-(2-methylphenyl)-4-biphenylsulfonamide has been shown to have minimal toxicity and does not have any significant physiological effects. However, it is important to note that the effects of N-(2-methylphenyl)-4-biphenylsulfonamide may vary depending on the concentration used and the experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methylphenyl)-4-biphenylsulfonamide in lab experiments is its high sensitivity and selectivity for metal ions. N-(2-methylphenyl)-4-biphenylsulfonamide is also relatively easy to synthesize and can be easily incorporated into various experimental protocols. However, one limitation of using N-(2-methylphenyl)-4-biphenylsulfonamide is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(2-methylphenyl)-4-biphenylsulfonamide in scientific research. One potential application is the development of N-(2-methylphenyl)-4-biphenylsulfonamide-based sensors for the detection of metal ions in biological samples. Another direction is the use of N-(2-methylphenyl)-4-biphenylsulfonamide as a building block for the synthesis of new supramolecular structures with unique properties. Additionally, the development of new synthesis methods for N-(2-methylphenyl)-4-biphenylsulfonamide and its derivatives may lead to the discovery of new applications in various fields.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-4-biphenylsulfonamide can be achieved through several methods. One common method involves the reaction of 2-methylaniline with 4-biphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-4-biphenylsulfonamide has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, such as calcium and magnesium. It has also been used as a pH-sensitive probe for monitoring pH changes in cells and tissues. In addition, N-(2-methylphenyl)-4-biphenylsulfonamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and as a building block for the preparation of supramolecular structures.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-15-7-5-6-10-19(15)20-23(21,22)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFZOKHTJWZROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6957815 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)




![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)
![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)


![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)